molecular formula C11H12F2O2 B169651 Ethyl 2,2-difluoro-2-(p-tolyl)acetate CAS No. 131323-06-3

Ethyl 2,2-difluoro-2-(p-tolyl)acetate

Cat. No. B169651
M. Wt: 214.21 g/mol
InChI Key: XMFLSHALHZBESY-UHFFFAOYSA-N
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Description

Ethyl 2,2-Difluoro-2-(p-tolyl)acetate is a useful research chemical . It is a specialty chemical that has been used in various research and development applications .


Synthesis Analysis

The synthesis of Ethyl 2,2-difluoro-2-(p-tolyl)acetate involves several steps . The process starts with a solution of 1-iodo-4-methylbenzene and ethyl 2-bromo-2,2-difluoroacetate in DMSO. Copper powder is added to this mixture, which is then heated to 50°C for 14 hours. The reaction is quenched with an aqueous solution of potassium hydrogen phosphate. The mixture is filtered, and the filter cake is washed with isopropyl acetate. The combined organic phases are washed with water and brine, dried over sodium sulfate, and concentrated. The concentrate is purified by column chromatography over silica gel to afford the title compound as a colorless oil .


Molecular Structure Analysis

The molecular formula of Ethyl 2,2-Difluoro-2-(p-tolyl)acetate is C11H12F2O2 . Its average mass is 214.21 Da and its monoisotopic mass is 186.049240 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2,2-difluoro-2-(p-tolyl)acetate include reactions with potassium hydroxide in acetonitrile, water and potassium carbonate in methanol, and sodium hydroxide in ethanol . These reactions occur under various conditions, such as ambient temperature and at 20°C .

Scientific Research Applications

Process Intensification in Chemical Manufacturing

Ethyl acetate, a relative of Ethyl 2,2-difluoro-2-(p-tolyl)acetate, is widely used in the chemical industry, particularly in the production of coatings, adhesives, and various consumer products. Process intensification techniques such as Reactive Distillation and Microwave-Assisted Distillation are explored to enhance the efficiency and sustainability of its production (Patil & Gnanasundaram, 2020).

Recycling of Polymeric Materials

In the context of sustainability and environmental science, the chemical recycling of polymers, such as Poly(ethylene terephthalate) (PET), into their monomers for repolymerization involves the use of chemical agents like ethyl acetate. This demonstrates the role of ethyl-based compounds in advancing recycling technologies and promoting a circular economy (Karayannidis & Achilias, 2007).

Analytical Chemistry and Separation Technologies

Ethyl acetate is employed in Countercurrent Separation (CCS) techniques for the isolation of bioactive compounds from natural products. Its effectiveness in separating phenylethanoid glycosides and iridoids, which are known for their medicinal properties, underscores the importance of ethyl-based solvents in pharmaceutical and biochemical research (Luca et al., 2019).

Environmental and Health Impact Assessments

The toxicological assessments of chemicals are crucial for their safe industrial application. Studies on compounds like 1-Ethyl-3-methylimidazolium acetate provide insights into the environmental and health impacts of various chemicals, guiding their responsible use in industrial processes (Ostadjoo et al., 2018).

Advanced Energy Solutions

Explorations into Liquid Organic Hydrogen Carriers (LOHCs) highlight the potential of ethyl acetate, produced from bioethanol, as a renewable hydrogen storage medium. This aligns with efforts to develop sustainable energy carriers and supports the transition towards cleaner energy sources (Santacesaria et al., 2023).

properties

IUPAC Name

ethyl 2,2-difluoro-2-(4-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-3-15-10(14)11(12,13)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFLSHALHZBESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565012
Record name Ethyl difluoro(4-methylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-difluoro-2-(p-tolyl)acetate

CAS RN

131323-06-3
Record name Ethyl difluoro(4-methylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound was prepared by modification to the procedure of Sato, K.; Kawata, R.; Ama, F.; Omote, M.; Ando, A. Chemical & Pharmaceutical Bulletin 47(7), 1013-1016 (1999). To a solution of 1-iodo-4-methylbenzene (25.1 g, 115 mmol) in DMSO (125 mL) was added ethyl bromo(difluoro)acetate (24.7 g, 122 mmol) and copper (16.8 g, 264 mmol), and the resulting solution was heated to 55° C. After 14 h the reaction was cooled to room temperature and diluted with isopropyl acetate, then cooled to 0° C. and treated with a solution of potassium hydrogen phosphate (23.3 g) in water (250 mL). The mixture was filtered through a pad of Celite, rinsing with isopropyl acetate. The phases were separated and the aqueous layer was washed with isopropyl acetate. The combined organic layers were washed with brine, dried (sodium sulfate), filtered and concentrated. The residue was purified by silica gel chromatography (5% methylene chloride, 1-8% ethyl acetate/hexanes gradient) gave the title compound (17.2 g) as an oil.
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
24.7 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
16.8 g
Type
catalyst
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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